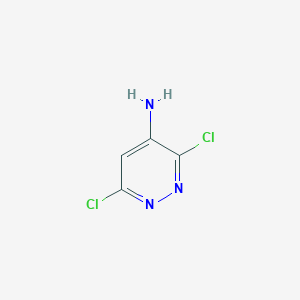

3,6-Dichloropyridazin-4-amine

Descripción

Contextualization within Pyridazine (B1198779) Chemistry and Heterocyclic Compounds

3,6-Dichloropyridazin-4-amine belongs to the pyridazine class of heterocyclic aromatic organic compounds. ontosight.ai The fundamental structure of pyridazine consists of a six-membered ring containing two adjacent nitrogen atoms. This arrangement distinguishes pyridazines from their isomers, pyrimidine (B1678525) and pyrazine, and imparts unique chemical and physical properties.

The structure of this compound is characterized by a pyridazine ring with two chlorine atoms substituted at the 3 and 6 positions, and an amino group at the 4-position. ontosight.ai This specific substitution pattern makes it a halogenated heterocyclic building block. tcichemicals.com Such compounds are instrumental in organic synthesis, serving as foundational structures for creating more complex molecules.

Significance in Contemporary Chemical Research

This compound is a crucial starting material and intermediate in various fields of chemical research. rsc.org Its significance stems from the reactivity of its chlorine and amino substituents, which allows for a wide range of chemical modifications. tandfonline.com

Recent research highlights its role in the synthesis of high-energy density materials. For instance, it has been used as a commercially available starting material for the synthesis of novel bicyclic and tricyclic fused energetic materials with promising properties. rsc.org The process often involves reactions such as nitration, amination, and azidation to introduce explosophoric groups onto the pyridazine backbone. rsc.org

Furthermore, the pyridazine scaffold, and by extension, derivatives like this compound, are considered "privileged scaffolds" in medicinal chemistry. tandfonline.com This is due to their ability to interact with various biological targets. The unique electronic properties and hydrogen-bonding capabilities of the pyridazine ring make it an attractive component in the design of new pharmaceutical agents.

Synonyms and Identifiers

To ensure clarity and precision in scientific communication, this compound is identified by several synonyms and unique identifiers. These are crucial for database searches and unambiguous referencing in scientific literature.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 823-58-5 ontosight.aisigmaaldrich.comscbt.comchemicalbook.com |

| Molecular Formula | C4H3Cl2N3 sigmaaldrich.comscbt.comcymitquimica.com |

| Molecular Weight | 163.99 g/mol sigmaaldrich.comscbt.com |

| PubChem CID | 298498 nih.govunf.edu |

| InChI | 1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8) sigmaaldrich.comuni.lu |

| InChIKey | HODYDVHWWMTUEL-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

| SMILES | C1=C(C(=NN=C1Cl)Cl)N uni.lu |

Common Synonyms:

4-Amino-3,6-dichloropyridazine ontosight.aitcichemicals.comcymitquimica.com

3,6-Dichloro-4-pyridazinamine tcichemicals.comcymitquimica.com

3,6-Dichloro-pyridazin-4-ylamine tcichemicals.comcymitquimica.com

3,6-bis(chloranyl)pyridazin-4-amine cymitquimica.com

4-Pyridazinamine, 3,6-Dichloro- cymitquimica.com

This array of identifiers ensures that researchers across different disciplines can accurately reference and retrieve information about this important chemical compound.

Structure

2D Structure

Propiedades

IUPAC Name |

3,6-dichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODYDVHWWMTUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305400 | |

| Record name | 3,6-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-58-5 | |

| Record name | 823-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,6 Dichloropyridazin 4 Amine

Established Synthetic Routes to 3,6-Dichloropyridazin-4-amine

The preparation of this compound is primarily achieved through nucleophilic substitution reactions on readily available pyridazine (B1198779) precursors. Key methods include direct amination and conversion from other chlorinated pyridazines.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental process for introducing the amine group onto the pyridazine ring. This typically involves the displacement of a leaving group, such as a chlorine atom, by an amine nucleophile.

The reaction of a suitable dichloropyridazine with an amine is a direct method to introduce the amino functionality. For instance, 3,6-dichloropyridazine (B152260) can be reacted with ammonia (B1221849) or other amines to yield this compound. The reaction conditions, such as solvent and temperature, can be optimized to improve yield and selectivity.

The regioselectivity of nucleophilic attack on dichloropyridazines is a critical aspect of their synthesis. In molecules like 3,4,6-trichloropyridazine (B1215204), the position of the incoming nucleophile is influenced by the electronic properties of the pyridazine ring and the nature of the nucleophile itself. google.com The presence of multiple chlorine atoms allows for selective substitution based on the reaction conditions. Generally, nucleophilic attack is favored at positions that are more electron-deficient. The study of regioselectivity is crucial for the targeted synthesis of specific isomers. researchgate.net

Conversion from 3,4,5-Trichloropyridazine (B3021642)

A common and well-documented route to this compound involves the reaction of 3,4,5-trichloropyridazine with ammonia. google.comacs.orgprepchem.com This reaction selectively replaces the chlorine atom at the 4-position with an amino group. The reaction is typically carried out in a suitable solvent like ethanol, and often at elevated temperatures in a sealed tube to facilitate the reaction. prepchem.com While effective, this method can require long reaction times or high temperatures. google.com The process can also lead to a mixture of isomers, necessitating purification steps. prepchem.com

| Precursor | Reagent | Conditions | Product | Reference |

| 3,4,5-Trichloropyridazine | Ammonia gas | Dry ethanol, 120-130°C, 5 hours | 4-amino-3,5-dichloropyridazine and 4-amino-5,6-dichloropyridazine | prepchem.com |

| 3,4,5-Trichloropyridazine | Ammonia gas | Sealed tube, 120-130°C, 5 days | Mixture of 3,5-dichloro-4-pyridazineamine and 5,6-dichloro-4-pyridazineamine | google.com |

| 3,4,5-Trichloropyridazine | Ammonia | Ethanol | 4-amino-3,6-dichloropyridazine | acs.org |

Microwave-Assisted Amination Techniques

To overcome the limitations of traditional heating methods, microwave-assisted organic synthesis has emerged as a powerful tool for the amination of dichloropyridazines. researchgate.nettandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net For example, the monoamination of 3,6-dichloropyridazine with aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation provides an efficient route to 3-amino-6-chloropyridazine (B20888). researchgate.net This technique has been shown to be general and selective, offering good yields in a regioselective manner for the synthesis of various aminopyridazines. tandfonline.com The conditions for microwave-assisted amination can be finely tuned, including temperature, time, and solvent, to achieve the desired product. tandfonline.comdntb.gov.ua

| Reactant | Amine Source | Conditions | Product | Reference |

| 3,6-Dichloropyridazine | Aq. Ammonium Hydroxide (28-30%) | Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | researchgate.net |

| 3,6-Dichloro-4-methyl-pyridazine | Various amines | Microwave, 120°C, 15 min, no solvent | 5-Methyl-pyridazin-3-amines | tandfonline.com |

| 3,6-Dichloropyridazine | Amine | iPrOH, Microwave, 160°C, 30 min | Mono-aminated pyridazine | dntb.gov.ua |

Derivatization Strategies from this compound

This compound serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. The presence of two reactive chlorine atoms and an amino group allows for a variety of derivatization strategies.

One common approach is the further nucleophilic substitution of the remaining chlorine atoms. For instance, the chlorine atoms can be displaced by other nucleophiles such as alkoxides, thiolates, or other amines to introduce a wide range of functional groups.

Another important derivatization strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of aryl or heteroaryl groups at the chlorinated positions, leading to the synthesis of bi-aryl and related structures which are common motifs in pharmacologically active compounds. The amino group on the pyridazine ring can also be modified, for example, through acylation or alkylation, to further expand the chemical space of the resulting derivatives. These derivatization strategies make this compound a valuable intermediate in the development of new chemical entities.

Synthesis of Pyridazine-Derived Fine Chemicals

The synthesis of this compound itself is a critical first step for its use in producing more complex pyridazine derivatives. A common method involves the reaction of 3,4,6-trichloropyridazine with ammonia in ethanol. acs.org The crude product is then typically purified by recrystallization from water to yield white, thin crystals. acs.org Another approach starts from 3,6-dichloropyridazine, which undergoes nitration at the 4-position, followed by a selective reduction of the nitro group to an amine. vulcanchem.com

The chlorine substituents on the pyridazine ring are key to its utility as a synthetic intermediate, allowing for further derivatization through nucleophilic substitution reactions. google.com This enables the introduction of a wide array of functional groups, leading to a diverse range of fine chemicals. For instance, microwave-assisted regioselective amination of 3,6-dichloropyridazines has been shown to be an efficient method for producing various amino-pyridazine derivatives. tandfonline.comresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 3,4,6-Trichloropyridazine | Ammonia, Ethanol | This compound | acs.org |

| 3,6-Dichloropyridazine | 1. Nitration, 2. Reduction | This compound | vulcanchem.com |

Formation of Fused Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the construction of various fused heterocyclic systems. These reactions often involve the participation of the amino group and one or both chlorine atoms in cyclization processes.

Imidazopyridazines

Imidazopyridazine derivatives can be synthesized from this compound. For example, reaction with phenylalanine in an oil bath at elevated temperatures (160-180 °C) can yield imidazolo[4,5-c]pyridazine structures. semanticscholar.org

Triazolopyridazines

The formation of triazolopyridazines from this compound is a well-established synthetic route. semanticscholar.org One common method involves the reaction with acid hydrazides. For instance, reacting 3,6-dichloropyridazine with benzoylhydrazine or 4-aminobenzoylhydrazine in refluxing n-butanol yields triazolopyridazine derivatives. semanticscholar.org Another approach involves the reaction with acetophenone (B1666503) hydrazone derivatives at high temperatures (180-200 °C). semanticscholar.org Furthermore, commercially available this compound can undergo nitration, amination, and azidation to form nitrotetrazolo[1,5-b]pyridazine-6,8-diamine, which can be a precursor to other fused systems. rsc.org A related synthesis involves the reaction of 6-chloro-3-hydrazineylpyridazin-4-amine with trifluoroacetic acid to produce a triazolo[4,3-b]pyridazin-8-amine derivative. rsc.org

| Reactant | Conditions | Fused System | Reference |

| Phenylalanine | Oil bath, 160-180 °C | Imidazopyridazine | semanticscholar.org |

| Acid Hydrazides | n-Butanol, reflux | Triazolopyridazine | semanticscholar.org |

| Acetophenone Hydrazone Derivatives | Oil bath, 180-200 °C | Triazolopyridazine | semanticscholar.org |

| NaN3, then oxidation | - | Tetrazolopyridazine | rsc.org |

| Trifluoroacetic acid | - | Triazolopyridazine | rsc.org |

Benzimidazolopyridazines

The synthesis of benzimidazolopyridazines can be achieved through the reaction of 3,6-dichloropyridazine with compounds like 2-aminophenol. semanticscholar.org This reaction leads to the formation of the fused benzimidazole (B57391) ring system attached to the pyridazine core.

Pyrido[3,4-c]pyridazines and Polycyclic Derivatives

While direct synthesis from this compound is less common, related pyridazine derivatives are key to forming pyrido[3,4-c]pyridazines. For instance, 4,6-dichloropyridazine-3-carboxylate can be converted through several steps, including a regioselective nucleophilic substitution and cyclocondensation, to form a dihydroxypyridopyridazine. mdpi.comresearchgate.net This intermediate can then be further functionalized. mdpi.comresearchgate.net The synthesis of the parent pyrido[3,4-c]pyridazine (B3354903) has been achieved through various strategies, often starting from pyridine (B92270) or other heterocyclic precursors. mdpi.comresearchgate.net

Introduction of Additional Amino Groups via Nucleophilic Substitution

The chlorine atoms in this compound are susceptible to nucleophilic substitution, which allows for the introduction of additional amino groups. google.com This is a valuable strategy for creating polyamino-substituted pyridazines, which are of interest in medicinal chemistry. The reaction conditions, such as the choice of solvent and temperature, can influence the regioselectivity of the substitution. For example, microwave irradiation has been effectively used to promote selective mono-amination of 3,6-dichloropyridazines. rsc.org The introduction of a second amino group can be more challenging due to the electron-donating effect of the first amino group, sometimes requiring catalyst-free conditions or palladium catalysis for successful reaction. researchgate.net

Coupling Reactions for Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in several of these transformations, enabling the introduction of diverse functionalities onto the pyridazine core. researchgate.net

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. researchgate.net In the case of this compound, the chlorine atoms can be selectively replaced by various aryl or heteroaryl groups.

Research has shown that the position of the coupling can be influenced by the substituents on the pyridazine ring. For instance, studies on 4-substituted 3,6-dichloropyridazines have indicated that the presence of primary, secondary, or tertiary amine groups at the 4-position directs the Suzuki-Miyaura coupling to the C3 position, which is proximal to the amine group. rsc.org This regioselectivity is often achieved using a palladium catalyst such as Pd(PPh₃)₄ with a base like sodium carbonate in a solvent mixture. rsc.orgdntb.gov.ua However, the steric bulk of the amine substituent can affect the reactivity and selectivity of the reaction. rsc.org

A general procedure for the Suzuki coupling of a dichloropyridazine derivative involves reacting the substrate with an arylboronic acid in the presence of a palladium catalyst and a base under microwave irradiation. dntb.gov.ua

Table 1: Examples of Suzuki Coupling Reactions with Dichloropyridazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 3,6-dichloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-aryl-6-chloropyridazine | dntb.gov.ua |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted pyridazines from this compound. The reaction is typically conducted under mild conditions, at room temperature, and in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgnrochemistry.com

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl > OTf. wikipedia.orgnrochemistry.com This differential reactivity allows for selective coupling reactions on polyhalogenated substrates. wikipedia.org 3,6-Dichloropyridazine derivatives have been successfully utilized in Sonogashira coupling reactions to introduce alkyne functionalities. researchgate.net

Buchwald–Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction is a powerful method for the synthesis of arylamines and has been applied to pyridazine derivatives. researchgate.netgoogle.com

The choice of ligand for the palladium catalyst is crucial for the success and selectivity of the Buchwald-Hartwig amination. Sterically hindered phosphine (B1218219) ligands have proven to be particularly effective. wikipedia.org This methodology allows for the introduction of a wide range of amino groups onto the pyridazine ring of this compound and its derivatives, providing access to a diverse library of substituted aminopyridazines. google.com

Oxidative Cyclization Reactions

Oxidative cyclization reactions offer a pathway to construct fused heterocyclic ring systems. While specific examples detailing the oxidative cyclization of this compound itself are not prevalent in the searched literature, related pyridazine derivatives undergo such transformations. For instance, 3,6-bis(arylidenehydrazino)pyridazines can undergo oxidative intramolecular cyclization to form 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines using reagents like iodobenzene (B50100) diacetate. researchgate.net These methods, however, can sometimes require harsh conditions or toxic reagents. researchgate.net The development of milder oxidative cyclization methods is an active area of research. caltech.edubeilstein-journals.org

Computational and Spectroscopic Characterization of 3,6 Dichloropyridazin 4 Amine and Its Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools that provide detailed information about the molecular framework, functional groups, and molecular weight of 3,6-Dichloropyridazin-4-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy.bibliotekanauki.plnih.govgoogle.comresearchgate.netamazonaws.com

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is relatively simple, reflecting the limited number of protons on the pyridazine (B1198779) ring. In a study using DMSO-d6 as the solvent, the amine protons (NH2) appear as a broad singlet at approximately 7.1 ppm, and the lone aromatic proton (C5-H) presents as a singlet at 6.8 ppm. rsc.orgresearchgate.net Another study in the same solvent reported similar values, with the amine protons observed as a multiplet between 7.30 and 6.97 ppm and the aromatic proton at 6.82 ppm. amazonaws.com

| Solvent | Chemical Shift (δ) for NH₂ (ppm) | Chemical Shift (δ) for C5-H (ppm) | Reference |

|---|---|---|---|

| DMSO-d6 | 7.1 (br. s, 2H) | 6.8 (s, 1H) | rsc.orgresearchgate.net |

| DMSO-d6 | 7.30 - 6.97 (m, 2H) | 6.82 (s, 1H) | amazonaws.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound recorded in DMSO-d6, four distinct signals are observed. The carbon atom bearing the amino group (C4) resonates at approximately 154.1-154.5 ppm. The two chlorine-bearing carbons, C3 and C6, appear at around 145.8-146.3 ppm and 143.3-143.7 ppm, respectively. The carbon atom bonded to the lone hydrogen, C5, is observed at approximately 108.0-108.5 ppm. rsc.orgresearchgate.netamazonaws.comsemanticscholar.org

| Carbon Atom | Chemical Shift (δ) (ppm) | Reference |

|---|---|---|

| C4-NH₂ | 154.1 - 154.53 | rsc.orgresearchgate.netamazonaws.com |

| C3-Cl or C6-Cl | 145.8 - 146.26 | rsc.orgresearchgate.netamazonaws.com |

| C3-Cl or C6-Cl | 143.3 - 143.72 | rsc.orgresearchgate.netamazonaws.com |

| C5-H | 108.0 - 108.49 | rsc.orgresearchgate.netamazonaws.com |

While less common, Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms within the pyridazine ring and the amino substituent. Although specific ¹⁵N NMR data for the parent compound this compound is not extensively reported in the provided context, studies on related pyridazine derivatives highlight its utility in distinguishing between different nitrogen environments and understanding tautomeric equilibria.

Infrared (IR) Spectroscopy.bibliotekanauki.plgoogle.comresearchgate.netamazonaws.comsci-hub.se

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative of this compound, specifically 6-chloro-3-methyl- sci-hub.sersc.orgamazonaws.comtriazolo[4,3-b]pyridazin-8-amine, shows characteristic absorption bands. For instance, a derivative exhibits peaks that can be attributed to N-H stretching, C=N stretching, and other vibrations characteristic of the heterocyclic ring structure. rsc.org For a related energetic material derived from this compound, IR (KBr) showed peaks at 3404, 3182 (N-H), 1636, 1576, 1542, and 1519 cm⁻¹ (C=N, C=C). sci-hub.se

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretching | 3404, 3182 | sci-hub.se |

| C=N, C=C stretching | 1636, 1576, 1542, 1519 | sci-hub.se |

Mass Spectrometry (MS).bibliotekanauki.plresearchgate.netamazonaws.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition. For this compound, the calculated mass for the protonated molecule [C₄H₄Cl₂N₃]⁺ is m/z 163.9782. Experimental data from electrospray ionization (ESI) mass spectrometry found a value of m/z 163.9783, confirming the molecular formula. rsc.orgresearchgate.netamazonaws.com The presence of two chlorine atoms is typically evident from the isotopic pattern in the mass spectrum.

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [C₄H₄³⁵Cl₂N₃]⁺ [M+H]⁺ | 163.9782 | 163.9783 | rsc.orgresearchgate.netamazonaws.com |

UV-Visible Spectroscopy

The electronic absorption properties of this compound and its derivatives are characterized using UV-Visible spectroscopy. Studies on closely related compounds, such as 3,6-dichloro-4-methylpyridazine (B106839) and 3,6-dichloropyridazine-4-carboxylic acid, show electronic transitions primarily in the 200–400 nm range. researchgate.net These absorptions are typically attributed to π→π* transitions within the pyridazine ring system. researchgate.net

Time-dependent density functional theory (TD-DFT) calculations are employed to theoretically predict the electronic spectra, including properties like excitation energies, oscillator strengths, and absorption wavelengths. researchgate.netresearchgate.net For related pyridazine derivatives, these calculations have been performed in both gas and solvent phases to understand the effect of the environment on the electronic transitions. researchgate.net The analysis of the UV-Vis spectrum, supported by theoretical calculations, confirms the occurrence of intramolecular charge transfer within these molecules. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of this compound and its analogs. researchgate.net These computational approaches are essential for validating experimental data and predicting molecular behavior where experimental data is unavailable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating pyridazine derivatives. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly used for these calculations. researchgate.net This methodology yields accurate predictions for a wide range of molecular properties, including optimized geometries, vibrational frequencies, electronic characteristics, and thermodynamic parameters. researchgate.netresearchgate.net

The first step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For pyridazine derivatives, DFT calculations have been used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netijeat.org These calculations consistently confirm the planarity of the pyridazine ring in related structures. The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations, such as vibrational and electronic spectra. researchgate.net

Below is a representative table of the types of structural parameters that are determined through DFT-based geometry optimization.

| Parameter | Description | Typical Calculated Value Range (Å or °) |

| Bond Lengths (Å) | ||

| C-C | Carbon-Carbon bond in the pyridazine ring | 1.39 - 1.41 |

| C-N | Carbon-Nitrogen bond in the pyridazine ring | 1.32 - 1.35 |

| N-N | Nitrogen-Nitrogen bond in the pyridazine ring | 1.33 - 1.36 |

| C-Cl | Carbon-Chlorine bond | ~1.73 |

| C-N (amine) | Carbon-Nitrogen bond of the amino group | ~1.36 |

| N-H | Nitrogen-Hydrogen bond of the amino group | ~1.01 |

| **Bond Angles (°) ** | ||

| C-N-N | Angle within the pyridazine ring | 118 - 121 |

| N-C-C | Angle within the pyridazine ring | 120 - 123 |

| Cl-C-C | Angle involving the chlorine substituent | 118 - 121 |

| N-C-N (amine) | Angle involving the amino substituent | 119 - 122 |

Note: The values in this table are illustrative and based on general findings for pyridazine derivatives; they are not specific experimental values for this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. DFT calculations are instrumental in assigning the observed vibrational bands to specific atomic motions. researchgate.netnih.gov A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like stretching, bending, or torsion) to a given normal mode of vibration. researchgate.netepstem.net For related aminopyridazines, this approach has successfully assigned vibrations for N-H stretching, C-Cl modes, and various ring vibrations. researchgate.netnih.gov

A table of expected vibrational modes for this compound and their typical frequency ranges is provided below.

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

| ν(N-H) asym/sym | Asymmetric/Symmetric stretching of the amino group | 3500 - 3300 |

| δ(NH₂) | Scissoring/bending of the amino group | 1650 - 1600 |

| ν(C=N), ν(C=C) | Ring stretching vibrations | 1600 - 1400 |

| δ(C-H) | In-plane bending of the ring C-H bond | 1300 - 1100 |

| ν(C-N) | Stretching of the C-N amine bond | 1300 - 1200 |

| ν(C-Cl) | Stretching of the Carbon-Chlorine bonds | 800 - 600 |

| γ(C-H) | Out-of-plane bending of the ring C-H bond | 900 - 700 |

Note: This table represents typical vibrational frequencies for substituted pyridazines and is for illustrative purposes.

The electronic characteristics of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.gov DFT calculations are widely used to compute the energies of the HOMO and LUMO. researchgate.netirjweb.com For derivatives of 3,6-dichloropyridazine (B152260), the analysis of these orbitals confirms that intramolecular charge transfer occurs, which is crucial for the molecule's electronic properties. researchgate.net

Computational chemistry allows for the prediction of various thermodynamic properties at different temperatures. researchgate.net Using the results from vibrational frequency calculations, key thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined. These properties are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it may participate. Studies on related pyridazine compounds have successfully used DFT to calculate these parameters. researchgate.net

An illustrative table of thermodynamic properties that can be calculated via DFT is shown below.

| Property | Description | Units |

| Zero-point vibrational energy | The energy of the molecule at 0 K due to vibrational motion. | kJ/mol |

| Thermal energy (E) | The total energy of the molecule at a given temperature. | kJ/mol |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree at constant volume. | J/mol·K |

| Entropy (S) | A measure of the randomness or disorder of the molecule. | J/mol·K |

| Enthalpy (H) | The sum of the internal energy and the product of pressure and volume. | kJ/mol |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. | kJ/mol |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of lone pairs and two-center bonds. uni-muenchen.de This analysis provides a quantitative description of bonding interactions, charge distribution, and the stabilizing effects of electron delocalization within a molecule. taylorandfrancis.comdergipark.org.tr

For pyridazine derivatives, NBO analysis is instrumental in understanding their electronic structure and stability. Studies on related compounds, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid, have utilized NBO analysis to investigate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net These interactions involve the donation of electron density from occupied Lewis-type (donor) orbitals to formally unoccupied non-Lewis-type (acceptor) orbitals. The energy of these interactions, E(2), quantifies the stabilization.

Key insights from NBO analysis on pyridazine systems include:

Intramolecular Charge Transfer: The analysis reveals the pathways of electron density transfer within the molecule, highlighting significant donor-acceptor interactions. For instance, electron donation can occur from the lone pairs of nitrogen or halogen atoms to the antibonding orbitals (σ* or π*) of the pyridazine ring. taylorandfrancis.com

Hybridization and Bond Character: NBO calculates the percentage of s- and p-character in atomic hybrids, describing the nature of the chemical bonds (e.g., σ, π) and identifying polarities. uni-muenchen.dedergipark.org.tr

Lewis Structure Adequacy: The analysis determines the most accurate Lewis structure for a molecule by identifying and quantifying resonance and delocalization effects that cause deviations from an idealized, localized structure. dergipark.org.tr

The stability of the molecule is directly linked to these hyperconjugative interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the system. In pyridazine derivatives, important interactions often involve the lone pairs of the ring nitrogens and the substituents.

Table 1: Key Interactions Revealed by NBO Analysis in Pyridazine Derivatives

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| Hyperconjugation | Lone Pair (LP) of Nitrogen/Chlorine | Antibonding (σ* or π) orbital of the ring | Stabilizes the molecule through electron delocalization. |

| Resonance | π orbital of a C=C bond | π orbital of an adjacent bond | Indicates delocalization within the aromatic ring system. |

| Intramolecular H-Bond | Lone Pair (LP) of a heteroatom (N, O) | Antibonding (σ*) orbital of a nearby X-H bond | Contributes to conformational stability. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. uni-muenchen.de The MESP represents the net electrostatic effect of a molecule's electrons and nuclei, indicating the force that would be exerted on a positive test charge (like a proton) at any given point. uni-muenchen.dechemrxiv.org This potential is mapped onto a constant electron density surface, using a color spectrum to denote different potential values. chemrxiv.org

Typically, MESP maps use a color scale where:

Red indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms (like nitrogen or oxygen) or π-electron systems. uni-muenchen.dechemrxiv.org

Blue represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms or regions with poor nuclear shielding. chemrxiv.org

Green and Yellow denote areas of intermediate or near-zero potential. mdpi.com

Table 2: Interpretation of MESP Features for Reactivity Prediction

| MESP Feature | Color on Map | Electron Density | Predicted Reactivity | Likely Site on Pyridazine Derivative |

| Potential Minimum (Vmin) | Red / Orange | High (Electron-Rich) | Site for electrophilic attack, protonation, H-bond acceptor | Ring Nitrogen atoms, Amino group |

| Potential Maximum | Blue | Low (Electron-Poor) | Site for nucleophilic attack, H-bond donor | Hydrogen atoms of the amino group and the ring |

| Zero Potential Surface | Green | Intermediate | Delineates the boundary between positive and negative regions | Surface enclosing the molecule |

By analyzing the MESP topology, researchers can quantitatively assess the electron-donating and accepting capabilities of different parts of the molecule, providing a robust prediction of its interaction with other molecules, including biological targets. mdpi.comnih.gov

Prediction of Degradation Products through Modeling Approaches

Predicting the degradation pathways and products of chemical compounds is essential for understanding their environmental fate and metabolic profiles. For nitrogen-containing compounds like this compound, computational modeling offers a powerful tool to forecast degradation rates and products without extensive experimental work. nih.gov

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be developed to predict the degradation potential of amines based on their chemical structure. nih.gov These models are trained on datasets of various amines with known degradation rates and use molecular descriptors as input. Key structural features found to influence the oxidative degradation of amines include: nih.gov

Amine Type: Secondary amines have been shown to exhibit higher degradation rates compared to primary and tertiary amines.

Cyclic Structures: Amines with cyclic structures often demonstrate lower rates of oxidative degradation.

Steric Hindrance: The presence of branched alkyl groups near the amino group can significantly impact degradation rates.

For pyridazine derivatives, a known reaction that can be considered a form of degradation is oxidation. Experimental studies on the oxidation of 3,6-dichloropyridazine using hypofluorous acid complexed with acetonitrile (B52724) (HOF·CH3CN) have shown that the reaction yields the corresponding mono-N-oxide. mdpi.com Interestingly, further oxidation to a dioxide is reportedly not possible for pyridazines, which is attributed to the low basicity of the second vicinal nitrogen atom after the first one has been oxidized. mdpi.com This provides a specific, experimentally verified degradation product that can be used to validate predictive models.

Modeling approaches can simulate such reactions, predicting the most likely site of oxidation and the stability of the resulting products.

Table 3: Factors Influencing Amine Degradation Predicted by Modeling

| Structural Factor | Influence on Degradation Rate | Rationale |

| Amine Class (Primary, Secondary, Tertiary) | Secondary > Primary > Tertiary | Relates to the stability of radical intermediates formed during oxidation. |

| Presence of Cyclic Structures | Decreases Rate | Ring strain and conformational rigidity can hinder attack on the amino group. |

| Branching near N-atom | Increases Rate | Can affect the electronic environment and accessibility of the nitrogen lone pair. |

| Electron-withdrawing/donating groups | Varies | Alters the electron density on the nitrogen atom, affecting its susceptibility to oxidation. |

Electrochemical Studies of Derivatives

Electrochemical studies, particularly cyclic voltammetry, provide valuable information about the redox properties of molecules, including the ease with which they can be oxidized or reduced. This is particularly relevant for pyridazine derivatives, as these properties can influence their reaction mechanisms and potential applications.

Studies on 3,6-disubstituted pyridazines have been conducted to understand the effect of different substituents on their electrochemical behavior. peacta.org The reduction of 3,6-dichloropyridazine in an organic solvent like dimethylformamide (DMF) typically shows multiple reduction steps. peacta.org

A cyclic voltammetry study of 3,6-dichloropyridazine (Compound 1 in the table below) revealed two distinct cathodic (reduction) peaks. peacta.org These are attributed to the sequential cleavage of the two carbon-chlorine bonds. A third wave, observed at a more negative potential, corresponds to the reduction of the pyridazine ring itself. peacta.org

When one of the chlorine atoms is replaced by an amino group, as in 3-amino-6-chloropyridazine (B20888) (a close analogue to this compound), the electrochemical behavior changes. The cyclic voltammogram for this compound (similar to Compound 4) shows two cathodic peaks. The first peak is assigned to the reductive cleavage of the remaining carbon-chlorine bond, while the second peak is due to the reduction of the resulting 3-aminopyridazine. peacta.org

The reduction potentials are sensitive to the nature of the substituents on the pyridazine ring. Electron-donating groups generally make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate it. peacta.org

Table 4: Electrochemical Reduction Data for 3,6-Disubstituted Pyridazine Derivatives

Data obtained in DMF with a carbon working electrode at a scan rate of 100 mV s⁻¹. Potentials are quoted in volts vs. the ferrocene-ferrocenium couple. peacta.org

| Compound | Substituents | 1Ep / V | 2Ep / V |

| 1 | 3,6-dichloro | -1.99 | -2.24 |

| 2 | 3-chloro, 6-methoxy | -2.28 | -2.64 |

| 3 | 3-chloro, 6-ethoxy | -2.28 | -2.64 |

| 4 | 3-chloro, 6-amino | -2.47 | -2.80 |

| 5 | 3-chloro, 6-diethylamino | -2.46 | -2.80 |

| 6 | 3-chloro, 6-piperidyl | -2.45 | -2.79 |

| 7 | 3-chloro, 6-(4-cyanophenylamino) | -2.15 | -2.26 |

| 8 | 3-chloro, 6-(4-nitrophenylamino) | -1.64 | -2.03 |

Applications in Medicinal Chemistry and Biological Research

Role as a Synthetic Intermediate for Pharmaceutical Development

3,6-Dichloropyridazin-4-amine is a highly valued intermediate in the synthesis of complex pharmaceutical molecules. The reactivity of the chlorine atoms and the amino group on the pyridazine (B1198779) ring allows for facile chemical modifications, enabling the construction of diverse molecular architectures. The parent compound, 3,6-dichloropyridazine (B152260), is frequently used as a starting material to generate a variety of bioactive molecules. jofamericanscience.orgresearchgate.net For instance, it can be reacted with ammonium (B1175870) hydroxide (B78521) to form 3-amino-6-chloropyridazine (B20888), a closely related intermediate. jofamericanscience.org

The pyridazine nucleus is considered a "privileged structure" in drug discovery due to its presence in numerous bioactive compounds and approved drugs. nih.gov This core structure is instrumental in the development of agents targeting a range of biological pathways. The dichlorinated pyridazine structure, in particular, offers multiple reaction sites for chemists to introduce various functional groups, thereby modulating the pharmacological properties of the resulting molecules. This versatility has established this compound and its precursors as essential components in the synthetic pathways for creating novel therapeutic agents.

Design and Synthesis of Bioactive Derivatives

The core structure of this compound has been the foundation for the design and synthesis of numerous derivatives with a broad spectrum of biological activities. By strategically modifying the pyridazine ring, scientists have developed compounds with potent anticancer, antimicrobial, anti-inflammatory, and antileishmanial properties.

The pyridazine scaffold is a key component in the development of novel anticancer agents. nih.gov Derivatives synthesized from 3,6-dichloropyridazine have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov Researchers have developed pyridazine-containing compounds that target key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) kinase. jst.go.jp

One study reported the synthesis of pyridazine derivatives with cytotoxic activity comparable to or better than the reference drug imatinib (B729) against colon (HCT-116) and breast (MCF-7) cancer cell lines. jst.go.jp Another research effort focused on creating novel chloropyridazine hybrids designed to act as PARP-1 inhibitors and induce apoptosis, showing promising growth inhibition in multiple cancer cell lines. nih.gov These studies highlight the potential of the pyridazine core in generating effective and selective anticancer therapies.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Target Cell Line | Activity Measurement (IC50) | Reference |

|---|---|---|---|

| Compound 5b (a pyridazine derivative) | HCT-116 (Colon Cancer) | 29.2 µM | jst.go.jp |

| Compound 6a (a pyridazine derivative) | HCT-116 (Colon Cancer) | 33.7 µM | jst.go.jp |

| Compound 4b (a pyridazine derivative) | MCF-7 (Breast Cancer) | 30.1 µM | jst.go.jp |

| Imatinib (Reference Drug) | HCT-116 (Colon Cancer) | 34.5 µM | jst.go.jp |

Pyridazine derivatives have been extensively investigated for their potential as antimicrobial and antifungal agents. researchgate.net The structural versatility of the pyridazine ring allows for the creation of compounds that can combat a wide range of pathogens, including drug-resistant strains.

Research has shown that novel pyridazinone derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain synthesized compounds were particularly effective against Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Fused heterocyclic systems incorporating the pyridazine ring, such as pyrazolo[3,4-d]pyridazin derivatives, have also demonstrated high antimicrobial and antifungal activities, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacteria and fungi. nih.gov The development of these derivatives is a promising strategy to address the growing challenge of antimicrobial resistance. researchgate.net

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound | Microorganism | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| Compound 13 (a pyridazinone derivative) | A. baumannii | 3.74 µM | nih.gov |

| Compound 13 (a pyridazinone derivative) | P. aeruginosa | 7.48 µM | nih.gov |

| Compound 7e (a pyrazolo[3,4-d]pyridazin) | E. coli | <0.0024 mg/mL | nih.gov |

| Compound 7f (a pyrazolo[3,4-d]pyridazin) | S. aureus | <0.0024 mg/mL | nih.gov |

| Compound 7f (a pyrazolo[3,4-d]pyridazin) | C. albicans | 0.025 mg/mL | nih.gov |

The pyridazine scaffold has been utilized to develop compounds with potent anti-inflammatory and analgesic properties. researchgate.net These derivatives often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

A study focused on new 4-(6-oxopyridazin-1-yl)benzenesulfonamides identified them as multi-target anti-inflammatory agents. nih.gov Certain derivatives showed potent inhibition of COX-2 and 5-LOX enzymes, with IC50 values in the low micromolar range. nih.gov For example, the parent compound 3-hydroxy-6-oxopyridazine was a potent LOX inhibitor with an IC50 of 2 µM. nih.gov Additionally, research into related aminopyridazine structures, such as 3-amino-4-mercapto-6-methylpyridazine, has demonstrated significant analgesic activity comparable to standard drugs like phenylbutazone (B1037) in various animal models. nih.gov These findings underscore the potential of pyridazine-based compounds as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). actascientific.com

Table 3: Anti-inflammatory Activity of Selected Pyridazine Derivatives

| Compound | Enzyme Target | Activity Measurement (IC50) | Reference |

|---|---|---|---|

| 3-hydroxy-6-oxopyridazine (Compound 3) | 5-LOX | 2.0 µM | nih.gov |

| ethanesulfonate pyridazine (Compound 7b) | 5-LOX | 2.5 µM | nih.gov |

| Zileuton (Reference Drug) | 5-LOX | 3.5 µM | nih.gov |

Research into pyridazine-related structures has revealed their potential in combating parasitic diseases like leishmaniasis. A study on 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives, which share a similar heterocyclic core, showed very promising results against Leishmania amazonensis. nih.gov

The most active compounds in this series demonstrated potent activity against the promastigote forms of the parasite, with IC50 values in the sub-micromolar range. nih.gov Specifically, 3'-diethylaminomethyl-substituted compounds were identified as highly effective, with one derivative showing an IC50 of 0.12 µM. nih.gov These findings suggest that the pyridazine scaffold and its bioisosteres are worthy of further investigation for the development of new antileishmanial drugs.

Table 4: Antileishmanial Activity of Selected Pyrazolopyridine Derivatives

| Compound | Organism | Activity Measurement (IC50) | Reference |

|---|---|---|---|

| Compound 21 (3'-diethylaminomethyl-substituted) | L. amazonensis (promastigote) | 0.39 µM | nih.gov |

| Compound 22 (3'-diethylaminomethyl-substituted) | L. amazonensis (promastigote) | 0.12 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For derivatives of the pyridazine family, SAR analyses have provided valuable insights into how specific structural modifications influence their biological activity. nih.gov

In anticancer research, SAR studies on 3,6-disubstituted pyridazines have helped in the rational design of more active and less toxic drugs. nih.govnih.gov For instance, in a series of compounds targeting VEGFR kinase, the nature and position of substituents on the pyridazine ring significantly affected their cytotoxic potency. jst.go.jpbohrium.com Similarly, in the context of antimicrobial agents, SAR studies of pyridazine derivatives have shown that minor structural differences can lead to significant shifts in activity against different pathogens. researchgate.net The introduction of specific groups, like an acetyl group, was found to enhance activity. researchgate.net For anti-inflammatory agents, the electronegativity and placement of substituents on aryl rings attached to the pyridazine nucleus influenced their potency, with electron-releasing groups generally enhancing activity. These systematic studies are essential for refining the molecular structure of pyridazine derivatives to maximize their therapeutic efficacy and selectivity.

Mechanisms of Action

Enzyme Inhibition (e.g., Dihydrofolate Reductase)

There is currently no direct scientific evidence to suggest that this compound is an inhibitor of Dihydrofolate Reductase (DHFR). DHFR inhibitors are a well-established class of therapeutic agents that block the activity of this essential enzyme, thereby interfering with the synthesis of nucleic acids and amino acids. wikipedia.orgnih.gov While many heterocyclic compounds, including derivatives of pyridazine, have been investigated as potential DHFR inhibitors, specific inhibitory activity has not been attributed to this compound itself. rjraap.comnih.gov The development of novel DHFR inhibitors often involves the strategic design and synthesis of molecules that can effectively bind to the active site of the enzyme, a role for which this compound would likely serve as a starting material for more elaborate chemical structures. nih.gov

Interaction with Biological Targets

The interaction of this compound with specific biological targets has not been a primary focus of research. Instead, its utility is demonstrated in its role as a versatile scaffold in medicinal chemistry to generate derivatives that can interact with various biological targets. For instance, the broader class of aminopyridine and pyridazine derivatives has been shown to interact with a range of biological targets, including:

Acetylcholinesterase: Certain aminopyridazine derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. acs.org Structure-activity relationship studies on these derivatives have highlighted the importance of the pyridazine core in achieving high inhibitory potency. acs.org

Beta-secretase 1 (BACE1): The aminopyridine structure is a point of interest for the development of BACE1 inhibitors, which are being investigated for the treatment of Alzheimer's disease. nih.gov Although the inhibitory activities of some synthesized aminopyridine derivatives against BACE1 were found to be modest, the aminopyridine motif is considered to have potential in this area. nih.gov

Other Enzymes: Derivatives of pyridazine have been synthesized and evaluated for their inhibitory effects on various other enzymes, demonstrating the broad therapeutic potential of this class of compounds. researchgate.net

It is the derivatization of the this compound core that imparts the specific physicochemical properties required for meaningful interaction with and modulation of biological targets. The reactivity of the chloro and amino groups on the pyridazine ring allows for the attachment of various substituents, which in turn dictates the ultimate biological activity and mechanism of action of the resulting molecule.

Applications in Agrochemical Research

Utilization as an Intermediate in Agrochemical Synthesis

3,6-Dichloropyridazin-4-amine is a highly valued intermediate in the synthesis of complex agrochemical molecules. agribusinessglobal.comcambridge.org Its utility stems from the reactivity of its functional groups. The two chlorine atoms on the pyridazine (B1198779) ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. cambridge.org This chemical reactivity enables the strategic derivatization of the pyridazine core to develop new compounds with specific biological targets.

The presence of the amino group provides another site for chemical modification, such as through reactions with activated carboxylic acid derivatives. cambridge.org This dual reactivity makes dichloropyridazine amine compounds, including this compound, versatile platforms for creating diverse libraries of compounds for screening in agrochemical research. cambridge.org The synthesis process often involves the reaction of a precursor like 3,6-dichloropyridazine (B152260) with an amine source to produce the aminodichloropyridazine intermediate, which is then further modified. frontiersin.org This strategic approach is fundamental in the discovery and development of novel pesticides and pharmaceuticals. cambridge.org

Precursor for Herbicides and Insecticides

The core structure of this compound is integral to the development of both herbicides and insecticides. wikipedia.orgresearchgate.net The pyridazine structure itself is a key pharmacophore found in several commercial herbicides, including pyridate, pyridafol, and credazine.

In herbicide development, derivatives are synthesized by reacting the precursor with various molecules. For instance, series of 3-arylalkylamino-6-chloropyridazines have been synthesized by condensing 3,6-dichloropyridazine with different arylalkylamines, and some of the resulting compounds have shown significant herbicidal activity against broadleaf weeds. researchgate.net

Table 1: Herbicidal Activity of Synthesized 3-arylalkylamino-6-chloropyridazine Derivatives researchgate.net

| Compound ID | Substituent (Arylalkylamine) | Inhibition Percentage (%) against Brassica napus at 10 µg·mL⁻¹ |

|---|

| 4f | (Unspecified in source) | 76.42 |

In the realm of insecticides, dichloropyridazine amines are important intermediates for a class of pesticides known as 4-pyrazole-N-pyridazineamides, which are effective against various invertebrate pests. cambridge.org Furthermore, derivatives such as 2-[(3,6-dichloropyridazin-4-yl)sulfanyl]aniline are utilized specifically for the production of pesticides. agropages.com Research has also focused on synthesizing novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings, which have demonstrated potent insecticidal activity against pests like Aphis fabae. croplife.com

Table 2: Insecticidal Activity of Synthesized 1H-pyrazole-5-carboxylic Acid Derivatives against Aphis fabae croplife.com

| Compound ID | Mortality (%) at 12.5 mg/L |

|---|---|

| 7h | 85.7 |

| Imidacloprid (Commercial Standard) | Comparable to 7h |

Mechanisms of Action in Agrochemical Contexts

The mechanism of action is a property of the final agrochemical product rather than the intermediate this compound itself. wikipedia.org The derivatives synthesized from this precursor target various biological processes in weeds and insects.

Herbicidal Mechanism: Herbicides derived from this chemical family, such as Pyridate, primarily act by inhibiting Photosystem II (PSII) in target weeds. cambridge.orgcroplife.comchemicalbook.com This mode of action involves the herbicide binding to the D1 protein within the PSII complex, which blocks the transport of electrons. cambridge.orgcroplife.com This disruption leads to a buildup of high-energy electrons that interact with oxygen to produce reactive oxygen species (toxic forms of oxygen). agribusinessglobal.comcroplife.com These toxic oxygen molecules cause rapid degradation and collapse of the plant's cell membranes and walls, leading to necrosis (browning) and ultimately, the death of the weed. agropages.comcroplife.comchemicalbook.com This mechanism is effective for post-emergence control of broadleaf weeds. croplife.com

Insecticidal Mechanisms: Insecticides derived from pyridazine precursors exhibit several modes of action:

GABA-gated Chloride Channel Antagonism: Phenylpyrazole insecticides, a major class of insecticides developed from pyrazole-containing precursors, function by blocking γ-aminobutyric acid (GABA)-gated chloride channels in the insect's nervous system. frontiersin.orgwikipedia.org The blockage of these channels prevents the calming effect of GABA, leading to hyperexcitation and death of the insect. researchgate.net This target site is classified under the Insecticide Resistance Action Committee (IRAC) Group 2B. wikipedia.org

Mitochondrial Electron Transport Inhibition: Some pyrazole (B372694) and pyridazinone insecticides act by inhibiting the mitochondrial electron transport chain at the NADH-CoQ reductase site. researchgate.net This disrupts the formation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to cellular destruction and the death of the organism. researchgate.net

Chordotonal Organ Disruption: A novel class of pyridazine pyrazole carboxamide (PPC) insecticides, such as Dimpropyridaz, has a unique mode of action. These compounds are metabolized into an active form within the insect that targets the chordotonal organs, which are sensory organs responsible for hearing and proprioception. By inhibiting the firing of these organs, the insecticide disrupts their function, leading to insect mortality. This mechanism is distinct from other major insecticide classes.

Environmental Fate and Degradation Studies of Amines General Context, Applicable to Pyridazin 4 Amines

Amine Degradation Pathways

The degradation of amines in the environment proceeds through several key pathways, including oxidation, thermal degradation, reactions with acid gases, and photodegradation. hw.ac.ukssethermal.com These processes can occur abiotically or be mediated by biological activity, transforming the parent amine into various intermediate and final products. imrpress.com

Oxidative degradation is a primary pathway for the transformation of amines. In an environmental context, this can be initiated by reactive oxygen species or catalyzed by materials present in soil and water. researchgate.net For aromatic amines, oxidation often involves the N-oxidation of the amine group to produce N-hydroxyarylamines. imrpress.comresearchgate.net This can be a critical activation step leading to further reactions. imrpress.com The degradation of many aromatic amines proceeds through the formation of corresponding catechols, which are then subject to ring cleavage. nih.gov

The oxidation of pyridazine (B1198779) derivatives has been studied, indicating the susceptibility of the heterocyclic ring to oxidative processes. nih.govkuleuven.be For instance, various methods have been employed for the oxidative aromatization of dihydropyridines to their corresponding pyridine (B92270) derivatives, highlighting the reactivity of the nitrogen-containing ring system. researchgate.netjcbsc.org The presence of substituents on the ring, such as the chloro- and amine groups in 3,6-Dichloropyridazin-4-amine, would be expected to influence the rate and mechanism of oxidation. Halogen substituents, for example, can decrease the rate of biological degradation in aromatic amines. acs.org

Thermal degradation is a significant decomposition pathway, particularly in high-temperature environments such as industrial strippers used in CO2 capture or during incineration processes. hw.ac.ukssethermal.com This process can lead to the cleavage of chemical bonds, resulting in the formation of smaller, often more volatile, compounds. hw.ac.uknih.gov For chlorinated compounds, thermal degradation can involve dehydrohalogenation, the loss of hydrogen chloride (HCl). battelle.org In the case of chloropicrin (B1668804) (trichloronitromethane), thermal degradation is initiated by the breaking of the C-N bond. researchgate.net The maximum operating temperature is a key factor in controlling the extent of thermal degradation. ssethermal.com While specific studies on this compound are limited, the principles suggest that at elevated temperatures, cleavage of the carbon-chlorine and carbon-nitrogen bonds could be anticipated degradation routes.

Table 1: Key Factors in Amine Degradation Pathways

| Degradation Pathway | Initiating Factors | Key Processes | Influencing Conditions |

| Oxidation | Reactive oxygen species, enzymes | N-oxidation, hydroxylation, ring cleavage | Presence of O₂, metallic catalysts, microbial activity |

| Thermal Degradation | High temperatures | Bond cleavage (e.g., C-N, C-Cl), dehydrohalogenation | Temperature, pressure, residence time |

| Acid Gas Reactions | Acidic gases (NO₂, SO₂) | Formation of heat-stable salts, nitrosation | Concentration of acid gases, amine concentration |

| Photodegradation | Sunlight (UV radiation) | Excitation of molecules, reaction with radicals (e.g., ·OH) | Light intensity, wavelength, presence of photosensitizers |

Amines can react with acidic gases present in the atmosphere or in industrial flue gas, such as nitrogen dioxide (NO₂) and sulfur dioxide (SO₂). ssethermal.comosti.gov These reactions are particularly relevant in the context of emissions from combustion processes. The reaction of amines with NO₂ and SO₂ can lead to the formation of heat-stable salts, which can reduce the efficiency of industrial processes like CO2 capture and contribute to solvent loss. osti.gov High concentrations of NO₂ in exhaust gas are known to increase the rate of amine degradation, leading to the formation of N-nitroso compounds (nitrosamines) and N-nitro compounds (nitramines). ssethermal.com Therefore, the presence of NOx is a critical factor in the transformation of atmospheric amines. bohrium.com Gaseous amines can partition into the particle phase through reactions with acidic species like gaseous nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov This pathway can be a significant removal mechanism for aromatic compounds in surface waters and the atmosphere. acs.org The process can occur directly, where the molecule absorbs light and undergoes transformation, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (·OH). nih.govespublisher.com

Studies on heterocyclic compounds have shown their susceptibility to photodegradation. The photodegradation rate of pyridazine, for example, is influenced by the number and position of nitrogen atoms in the ring. nih.gov The presence of two adjacent nitrogen atoms in pyridazine, along with a relatively weak -N-N- bond (163 kJ/mol) compared to C-C (347 kJ/mol) or C-N (305 kJ/mol) bonds, influences its decomposition rate. nih.gov Photochemical studies on substituted pyridazine derivatives have demonstrated that irradiation can lead to the formation of reactive intermediates and subsequent ring-opening or substitution reactions. tsijournals.comresearchgate.net It is plausible that this compound would be susceptible to photodegradation, with potential pathways involving the cleavage of the pyridazine ring or reactions at the chloro- and amino-substituents.

Degradation Products and Their Identification

The degradation of amines results in a wide array of transformation products, the identification of which is essential for a complete environmental assessment. nih.govanr.fr The specific products formed depend on the parent amine structure and the degradation pathway. For instance, the degradation of monoethanolamine (MEA) in industrial settings has been shown to produce novel chemical families, including pyrazines, pyridines, and pyrroles. anr.fr

The identification and quantification of these degradation products rely on advanced analytical techniques. nih.gov Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS or MS/MS), are benchmark tools for analyzing amines and their derivatives. nih.govespci.fr These methods allow for the separation and sensitive detection of complex mixtures of degradation products in both liquid and gas phases. espci.fr

A significant concern regarding the environmental degradation of amines is the formation of N-nitrosamines and N-nitramines, many of which are potent carcinogens. gassnova.nocopernicus.orgnih.gov

Nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HNO₂) or nitrogen trioxide (N₂O₃). nih.govimpactfactor.orgpjoes.com Nitrous acid itself is often formed from nitrite (B80452) in acidic conditions. nih.gov Secondary amines can react directly to form stable nitrosamines. ccsnorway.com Tertiary amines can also form nitrosamines, often through a process of dealkylation to form a secondary amine intermediate. researchgate.netccsnorway.com While primary amines form unstable nitrosamines that typically decompose, their presence in a solvent mixture with secondary amines can still be a concern. ccsnorway.com The formation of nitrosamines can be catalyzed by various surfaces, such as activated carbon. researchgate.net

Nitramines can be formed through several pathways. They can be produced by the reaction of amines with the nitrate (B79036) radical (NO₃), particularly during nighttime atmospheric chemistry. copernicus.org They can also be formed through the oxidation of nitrosamines or via the photolysis of nitrosamines. gassnova.no Unlike nitrosamines, stable primary nitramines can be formed from primary amines. ccsnorway.com Both primary and secondary amines can be precursors to nitramines. sci-hub.st The risk of nitramine and nitrosamine (B1359907) formation increases in the presence of NOx. ssethermal.com Given that this compound possesses an amine group, it could potentially act as a precursor for the formation of corresponding nitrosamine or nitramine derivatives under suitable environmental conditions, particularly in the presence of nitrogen oxides.

Table 2: Formation of Nitrosamines and Nitramines from Amine Precursors

| Compound Class | Precursor Amine Type(s) | Key Reactant(s) | Environmental Context |

| Nitrosamines | Secondary, Tertiary nih.govpjoes.com | Nitrous Acid (HNO₂), Nitrite (NO₂⁻) nih.govresearchgate.net | Acidic aqueous environments, food processing, industrial emissions nih.gov |

| Nitramines | Primary, Secondary ccsnorway.comsci-hub.st | Nitrate Radical (NO₃), NO₂ ssethermal.comcopernicus.org | Atmospheric reactions (especially at night), oxidation of nitrosamines gassnova.nocopernicus.org |

Alkylamines, Aldehydes, and Ketones

The degradation of amine-containing compounds can result in a variety of smaller molecules. For instance, in processes like post-combustion CO2 capture which uses amine solvents, degradation products can include alkylamines, aldehydes, and ketones. ieaghg.org These transformations are significant as they break down the parent molecule into different chemical species that will have their own environmental fate and transport characteristics. The transformation of aldehydes and ketones can proceed through various organic reactions, such as homologation or degradation, which alter the carbon chain length. tcichemicals.com For pyridazine derivatives specifically, the pyridazine ring can be cleaved, and its substituents modified. For example, 3,6-Dichloropyridazine-4-carbaldehyde is a related pyridazine derivative containing an aldehyde group. epa.gov

Ammonia (B1221849) as a Dominant Product

A common feature in the breakdown of nitrogen-containing organic compounds is the production of ammonia. nih.gov Ammonia is generated from the metabolism of various compounds, including amino acids and biogenic amines. nih.gov In the environment, the degradation of amine-based compounds is also expected to yield ammonia. ieaghg.orgcymitquimica.com This process can occur in all tissues of the body during metabolism and in the wider environment through the action of microorganisms. nih.gov The amino group of pyridazinamines can be a source for the liberation of ammonia during degradation processes.

Environmental Dispersion and Transport Modeling

Predicting the movement and concentration of chemicals in the environment is crucial for assessing their potential impact. researchgate.netwhiterose.ac.uk Air dispersion models, which use data on emission sources and meteorological conditions, are employed to calculate how a pollutant travels through the atmosphere. weblakes.comepa.gov These models can range from simple screening tools to more complex systems like Gaussian plume models (e.g., AERMOD) for short-range dispersion and puff models (e.g., CALPUFF) for long-range transport. weblakes.comepa.gov

For pyridazine-class compounds, quantitative structure-transportability relationship (QSTR) models have been developed to estimate their flux through membranes, which can serve as a proxy for environmental transport potential. taylorandfrancis.com A study involving 103 aromatic compounds, including pyridazines, found that properties like atomic charge, combined with solubility and molecular weight, could be used to predict their transportability. taylorandfrancis.com Such models are valuable for estimating the environmental dispersion of compounds like this compound in the absence of specific experimental data. researchgate.netwhiterose.ac.uk

Table 1: Air Dispersion Model Types and Applications

| Model Type | Description | Typical Application |

|---|---|---|

| Gaussian Plume | A steady-state model that assumes the pollutant concentration follows a Gaussian distribution. weblakes.com | Short-range (up to 50 km) dispersion from buoyant or neutral emissions in simple or complex terrain. weblakes.comepa.gov |

| Puff Model | A non-steady-state model that releases pollutants in "puffs," suitable for changing wind conditions. weblakes.com | Long-range transport, atmospheric chemistry, and complex wind fields (e.g., coastal areas). weblakes.com |

| Lagrangian Particle Model | Tracks the trajectory of individual particles or parcels of the pollutant. | Complex wind fields and transient pollutant behavior. |

| Screening Models | Simplified models used to estimate worst-case ground-level concentrations. weblakes.com | Initial assessment to determine if more detailed modeling is required. |

Bioaccumulation and Biodegradation Potential

The potential for a chemical to accumulate in living organisms (bioaccumulation) and to be broken down by them (biodegradation) are key indicators of its environmental persistence and risk. whiterose.ac.ukresearchgate.net

Biodegradation: The biodegradation of pyridine and its derivatives is a known environmental process, with numerous bacteria capable of using them as sources of carbon and nitrogen. researchgate.net However, the biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. researchgate.net While many hydroxypyridines and pyridinecarboxylic acids are readily degraded, halogenated pyridines can be more persistent. researchgate.net The presence of chlorine atoms on the pyridazine ring of this compound may influence its susceptibility to microbial degradation. Studies on related structures show that degradation can proceed via initial reductive steps or through hydroxylated intermediates. researchgate.net

Bioaccumulation: The tendency of a substance to bioaccumulate is often correlated with its hydrophobicity, commonly measured by the octanol-water partition coefficient (LogP or Log Kow). researchgate.net While no specific experimental bioaccumulation data for this compound was found, a predicted XlogP value of 1.1 suggests a relatively low potential for bioaccumulation. uni.lu However, related chlorinated pesticides, such as Dicofol, are known to be persistent and have high bioconcentration factors in fish. researchgate.net Given the chlorinated nature of this compound, a comprehensive assessment would require experimental data. researchgate.net

Table 2: Physicochemical Properties and Bio-related Predictions for this compound

| Property | Value | Source | Implication |

|---|---|---|---|

| Molecular Formula | C₄H₃Cl₂N₃ | nih.gov | Basic structural information. |

| Molecular Weight | 163.99 g/mol | scbt.com | Influences transport and diffusion. |

| Melting Point | 203 °C | sigmaaldrich.com | Indicates it is a solid at room temperature. |

| Boiling Point (Predicted) | 363.0 ± 37.0 °C | sigmaaldrich.com | Low volatility. |

| XlogP (Predicted) | 1.1 | uni.lu | Suggests low potential for bioaccumulation. |

Q & A

Q. How do solvent polarity and pH influence the stability of this compound during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.